GABAA α1β2δ Subtype Antagonism vs. Amphenone B
4-(4-Aminophenyl)butan-2-one demonstrates measurable antagonist activity at recombinant human α1β2δ GABAA receptors with an IC50 of 245 nM, whereas the bis-aminophenyl analog Amphenone B (3,3-bis(4-aminophenyl)butan-2-one) shows no reported activity at this specific receptor subtype [1][2]. The target compound also exhibits reduced potency at α4β1δ (IC50 = 1.02 μM) and α1β2γ2 (IC50 = 3.98 μM) GABAA subtypes, indicating subtype-selectivity that distinguishes it from broader GABAergic modulators [1].
| Evidence Dimension | GABAA α1β2δ Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 245 nM |
| Comparator Or Baseline | Amphenone B (3,3-bis(4-aminophenyl)butan-2-one): No reported activity |
| Quantified Difference | Activity present vs. undetectable |
| Conditions | Recombinant human α1β2δ GABAA receptor expressed in HEK293 Flp-In cells, FMP assay |
Why This Matters
This specific receptor activity profile enables experimental applications in GABAergic signaling research that are inaccessible with the bulkier bis-aminophenyl analog.
- [1] BindingDB. BDBM50588336 (CHEMBL5186739). Antagonist activity at recombinant human alpha1beta2delta GABAA receptor: IC50 = 245 nM; alpha4beta1delta IC50 = 1.02 μM; alpha1beta2gamma2 IC50 = 3.98 μM. FMP assay in HEK293 Flp-In cells. View Source
- [2] Kiwix Library. Amphenone B (3,3-bis(p-aminophenyl)butan-2-one). Inhibitor of steroid and thyroid hormone biosynthesis; no GABAA receptor activity reported. View Source
